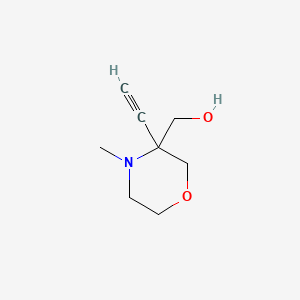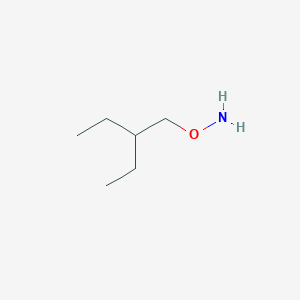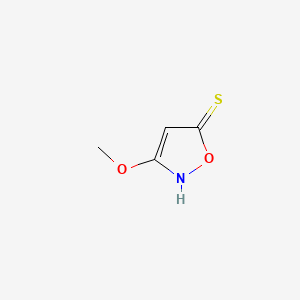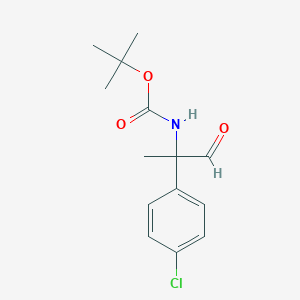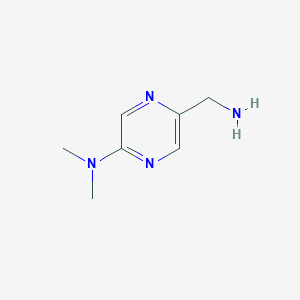
5-(aminomethyl)-N,N-dimethylpyrazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(aminomethyl)-N,N-dimethylpyrazin-2-amine is a chemical compound with a pyrazine ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both an aminomethyl group and dimethylamine groups attached to the pyrazine ring makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-N,N-dimethylpyrazin-2-amine typically involves the reaction of pyrazine derivatives with appropriate aminating agents. One common method involves the reaction of 2-chloropyrazine with formaldehyde and dimethylamine under basic conditions to introduce the aminomethyl and dimethylamine groups onto the pyrazine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and reagents, can make the production process more sustainable.
化学反应分析
Types of Reactions
5-(aminomethyl)-N,N-dimethylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups attached to the pyrazine ring.
Substitution: The aminomethyl and dimethylamine groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazine N-oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives with different functional groups.
科学研究应用
5-(aminomethyl)-N,N-dimethylpyrazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrazine derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.
作用机制
The mechanism of action of 5-(aminomethyl)-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The aminomethyl and dimethylamine groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. For example, the compound may act as an inhibitor or activator of certain enzymes by binding to their active sites and modulating their catalytic functions.
相似化合物的比较
Similar Compounds
Muscimol: 5-(aminomethyl)-1,2-oxazol-3(2H)-one, a psychoactive compound found in certain mushrooms.
2,5-bis(aminomethyl)furan:
Uniqueness
5-(aminomethyl)-N,N-dimethylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Unlike muscimol, which primarily acts on GABA receptors, this compound has broader applications in various fields, including chemistry and industry.
属性
分子式 |
C7H12N4 |
|---|---|
分子量 |
152.20 g/mol |
IUPAC 名称 |
5-(aminomethyl)-N,N-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C7H12N4/c1-11(2)7-5-9-6(3-8)4-10-7/h4-5H,3,8H2,1-2H3 |
InChI 键 |
JBICIOACIKMMJM-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NC=C(N=C1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


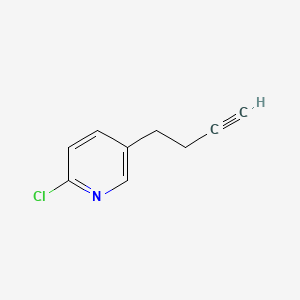
![Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride](/img/structure/B13585133.png)
![1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride](/img/structure/B13585136.png)

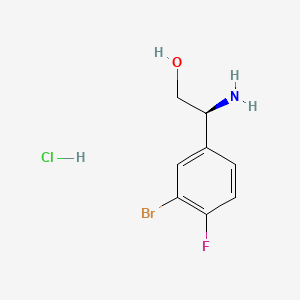
![Ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13585156.png)
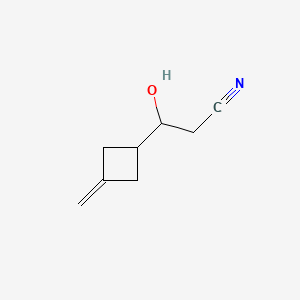
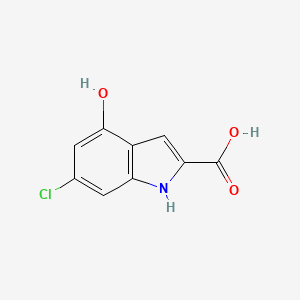
![tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers](/img/structure/B13585175.png)
